molecular formula C20H24BrN B1449396 2-Bromo-9-octyl-9H-carbazole CAS No. 1356465-23-0

2-Bromo-9-octyl-9H-carbazole

Cat. No. B1449396
M. Wt: 358.3 g/mol
InChI Key: QLOUQHQDDYJWRM-UHFFFAOYSA-N
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Description

“2-Bromo-9-octyl-9H-carbazole” is a derivative of 9H-carbazole. It has a molecular formula of C20H24BrN . This compound is a mono-brominated derivative of 9H-carbazole at the 2-position . It has been used for further synthesis of semiconducting small molecules and polymers in applications such as OLEDs, dye-sensitized solar cells, polymer, and perovskite solar cells .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .


Molecular Structure Analysis

The molecular structure of “2-Bromo-9-octyl-9H-carbazole” consists of a bromo and amine functional group at the 2-position of the 9H-carbazole . The average mass of the molecule is 358.315 Da and the monoisotopic mass is 357.109192 Da .


Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Scientific Research Applications

Luminescence and Thermal Properties

2-Bromo-9-octyl-9H-carbazole derivatives have been studied for their luminescence and thermal properties. Research demonstrates that these compounds exhibit high thermal stability, with decomposition temperatures ranging from 298 to 368 °C. Their luminescence properties, indicated by maximal peaks at specific wavelengths, make them potential candidates for various optical applications (Tang et al., 2021).

Polymer Solar Cells

In the field of polymer solar cells, carbazole derivatives have been integrated into the design of high-performance materials. Studies reveal that the incorporation of planar conjugated 2,7-linked carbazole blocks into polymer solar cells can significantly affect power conversion efficiency. These findings highlight the importance of the structural design of polymers in solar cell applications (Qin et al., 2013).

Spectroscopy and Photophysics

Research on bromocarbazoles, including derivatives of 2-Bromo-9-octyl-9H-carbazole, has focused on their spectroscopic and photophysical properties. The studies have examined aspects like UV-absorption, fluorescence, and phosphorescence emission spectra, providing insights into the dynamic properties of these compounds in different states and environments (Ponce et al., 2006).

Biological Evaluation

Several carbazole derivatives have been synthesized and evaluated for their biological effects, particularly in cancer research. Some specific carbazole compounds have shown inhibitory effects on cancer cell growth, indicating their potential as therapeutic agents in oncology (Saturnino et al., 2015).

Dye-Sensitized Solar Cells

Carbazole derivatives have been explored as dye materials in dye-sensitized solar cells (DSSCs). The synthesis and characterization of these compounds, including their use in solar cell applications, showcase their potential in renewable energy technologies (Erden & Görgün, 2021).

Polymer Synthesis and Properties

Studies have been conducted on the preparation of polymers using 2-Bromo-9-octyl-9H-carbazole derivatives. These investigations include the synthesis of main-chain polymers and their structural analyses, revealing the effects of different alkyl group substituents on polymerization and the resulting thermal stability and electrochemical properties of the polymers (Iraqi & Wataru, 2004).

Safety And Hazards

The safety data sheet for a similar compound, “2-Bromo-9H-carbazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Carbazole-based compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Therefore, the future directions of “2-Bromo-9-octyl-9H-carbazole” could be in these areas.

properties

IUPAC Name

2-bromo-9-octylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-13-12-16(21)15-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOUQHQDDYJWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9-n-octyl-9H-carbazole

CAS RN

1356465-23-0
Record name 2-Bromo-9-n-octyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J An, X Yang, Z Tian, B Cai, L Zhang, Z Yu, X Wang… - Tetrahedron, 2021 - Elsevier
… and readily available 2-bromo-9H-carbazole (1) and 3-(bromomethyl) heptane with a branched alkyl chain were used as starting materials to synthesize 2-bromo-9-octyl-9H-carbazole (…
Number of citations: 5 www.sciencedirect.com

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